
2,3-Difluoronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Difluoronaphthalene is an organic compound belonging to the class of fluorinated aromatic hydrocarbons It is characterized by the presence of two fluorine atoms attached to the naphthalene ring at the 2 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 2,3-difluoronaphthalene involves the gas-phase co-pyrolysis of styrene with chlorodifluoromethane. This reaction is carried out in a flow reactor at temperatures ranging from 550 to 650°C. The process involves the decomposition of chlorodifluoromethane to difluorocarbene, which subsequently undergoes cycloaddition to styrene, forming 1,1-difluoro-2-phenylcyclopropane. This intermediate rearranges to 2-fluoroindene, which, upon further reaction with difluorocarbene and subsequent aromatization, yields this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 2,3-Difluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents.
Lithiation Reactions: The compound can be selectively lithiated using butyllithium (BuLi), allowing for further functionalization.
Nitration and Bromination: Nitration predominantly yields 6,7-difluoro-1-nitronaphthalene, while bromination produces 1-bromo-6,7-difluoronaphthalene.
Common Reagents and Conditions:
Lithiation: Butyllithium (BuLi) is commonly used for lithiation reactions.
Nitration: Nitric acid (HNO₃) is used for nitration.
Bromination: Bromine (Br₂) is used for bromination.
Major Products:
Substituted Difluoronaphthalenes: Various substituted derivatives, such as 1-methyl-, 1-acetyl-, and 1-carboxyl-2,3-difluoronaphthalenes, can be synthesized.
科学研究应用
2,3-Difluoronaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated aromatic compounds.
Materials Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Medicinal Chemistry: Fluorinated compounds, including this compound, are explored for their potential use in pharmaceuticals due to their enhanced metabolic stability and bioavailability.
作用机制
The mechanism by which 2,3-difluoronaphthalene exerts its effects is primarily through its participation in various chemical reactions. The presence of fluorine atoms significantly influences the compound’s reactivity, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
- 2,3-Difluorotoluene
- 2,3-Difluorobenzene
- 2,3-Difluorophenol
Comparison: Compared to other difluorinated aromatic compounds, 2,3-difluoronaphthalene is unique due to its naphthalene core, which provides additional stability and reactivity. Its distinct structure allows for the synthesis of a wide range of functionalized derivatives, making it a versatile compound in various chemical applications .
属性
分子式 |
C10H6F2 |
|---|---|
分子量 |
164.15 g/mol |
IUPAC 名称 |
2,3-difluoronaphthalene |
InChI |
InChI=1S/C10H6F2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H |
InChI 键 |
QXXPHLUVYXNNLF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C(=CC2=C1)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


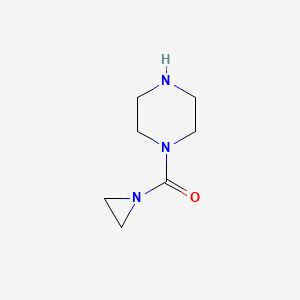

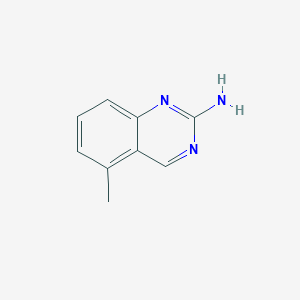



![1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11919446.png)
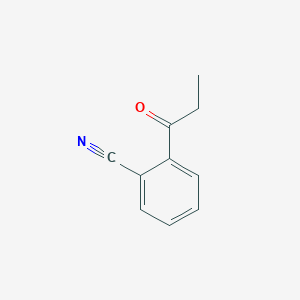
![Methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate](/img/structure/B11919452.png)
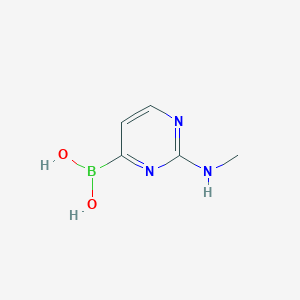

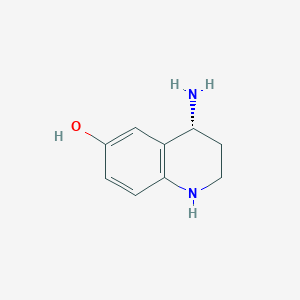
![5-Hydroxy-5-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B11919475.png)

